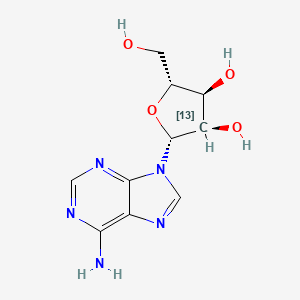
adenosine-2'-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine-2’-13C is the 13C labeled Adenosine . Adenosine, a ubiquitous endogenous autacoid, acts through the enrollment of four G protein-coupled receptors: A1, A2A, A2B, and A3 . Adenosine affects almost all aspects of cellular physiology .
Synthesis Analysis
Adenosine-2’-13C is commonly used in metabolic studies to investigate the rate of metabolic reactions within cells . When labeled adenosine is added to a biological system, it is incorporated into nucleotides and other metabolites, allowing researchers to track metabolic pathways and measure the rate of metabolic reactions .Molecular Structure Analysis
The molecular weight of Adenosine-2’-13C is 268.00 and its formula is C9 13CH13N5O4 .Chemical Reactions Analysis
Adenosine-2’-13C is used in tracer analysis to monitor cellular metabolism . The distinct 13C labeling patterns of metabolites from [U-13C]-glucose or [U-13C]-glutamine tracing in vivo and in vitro have been reported .Physical And Chemical Properties Analysis
Adenosine-2’-13C has a molecular weight of 268.23 g/mol . It is a stable isotope labeled compound that is commonly used in biological research and other applications .Aplicaciones Científicas De Investigación
NMR Spectroscopy : Adenosine-2'-13C is frequently used in nuclear magnetic resonance (NMR) studies to investigate the structural and dynamic aspects of nucleosides and nucleotides. For example, the complete assignment of 1H and 13C NMR spectra for α- and β-adenosine and their derivatives was achieved using adenosine-2'-13C, enhancing our understanding of the influence of purine base stereochemistry on NMR data (Ciuffreda, Casati, & Manzocchi, 2007).
Studying Enzyme Mechanisms : The use of adenosine-2'-13C has significantly contributed to elucidating enzyme mechanisms. For instance, the enzyme adenosine deaminase's interaction with purine riboside was studied using adenosine-2'-13C, providing insights into the enzyme’s binding and reaction mechanisms (Kurz & Frieden, 1987).
Synthesis of Oligonucleotides : Adenosine-2'-13C is utilized in the synthesis of oligonucleotides for NMR studies. This helps in probing the structure and interactions of nucleic acids at the molecular level (Hofmann et al., 1997).
RNA Research : In RNA research, specifically labeled nucleosides like adenosine-2'-13C are used to synthesize RNA for NMR studies. This approach aids in understanding the structure and function of large RNA molecules (SantaLucia et al., 1995).
Study of RNA Conformational States : Chemical synthesis and solution NMR spectroscopy using adenosine-2'-13C enable the study of RNA structural ensembles, including minor populated excited states. This is crucial for understanding RNA's folding landscape and its functional implications (Strebitzer et al., 2018).
Solid-State NMR Studies : Adenosine-2'-13C is also applied in solid-state NMR to analyze the structure of nucleosides and nucleotides, providing detailed information on their molecular configuration (Fujiwara et al., 1995).
Direcciones Futuras
Hyperpolarized 13C MRI/S allows real-time metabolic changes to be observed non-invasively in living organisms . This technique holds great promise for a diverse range of clinical applications spanning fields like oncology, neurology, and cardiology . The future directions to enable the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment are also detailed .
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)(313C)oxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-NBMYLFBZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[13C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine-2 inverted exclamation marka-13C | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester](/img/structure/B583365.png)


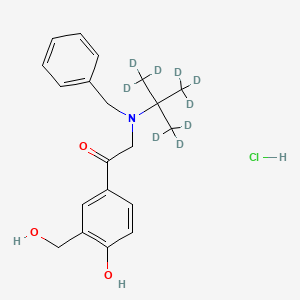
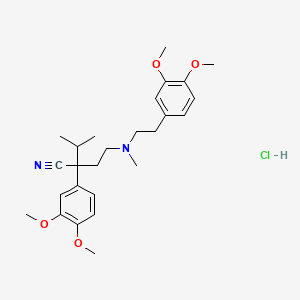
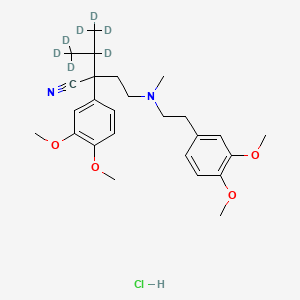
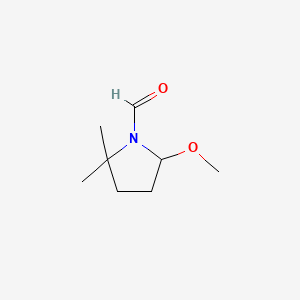
![N-[3-(Piperazin-1-yl)propyl]acetamide](/img/structure/B583380.png)
![2,5-Anhydro-4-O-alpha-L-idopyranuronosyl-D-mannose 1-[(4-Nitrophenyl)hydrazone] 6-(Hydrogen sulfate)](/img/structure/B583384.png)